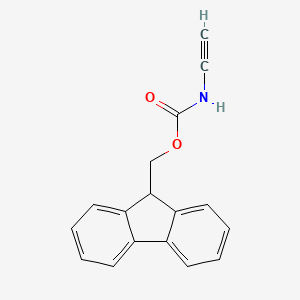
(9H-Fluoren-9-yl)methyl ethynylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-yl)methyl ethynylcarbamate: is an organic compound with the molecular formula C17H13NO2 It consists of a fluorenyl group attached to a methyl ethynylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl ethynylcarbamate typically involves the reaction of fluorenylmethanol with ethynyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (9H-Fluoren-9-yl)methyl ethynylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the fluorenyl or ethynylcarbamate moieties are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, acids, bases, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenylmethanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (9H-Fluoren-9-yl)methyl ethynylcarbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a probe or ligand in studies involving protein-ligand interactions or enzyme activity.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the context of targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its structural features make it suitable for incorporation into polymers, coatings, and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of (9H-Fluoren-9-yl)methyl ethynylcarbamate involves its interaction with specific molecular targets. The fluorenyl group may facilitate binding to hydrophobic pockets in proteins or enzymes, while the ethynylcarbamate moiety can participate in covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Comparison: Compared to similar compounds, (9H-Fluoren-9-yl)methyl ethynylcarbamate is unique due to its combination of fluorenyl and ethynylcarbamate functionalities. This dual functionality allows for a broader range of chemical reactions and interactions, making it a versatile compound in various research applications.
Propiedades
Número CAS |
827022-22-0 |
|---|---|
Fórmula molecular |
C17H13NO2 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-ethynylcarbamate |
InChI |
InChI=1S/C17H13NO2/c1-2-18-17(19)20-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h1,3-10,16H,11H2,(H,18,19) |
Clave InChI |
QCDMKICOAGWVLK-UHFFFAOYSA-N |
SMILES canónico |
C#CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B13149128.png)
![[1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13149129.png)
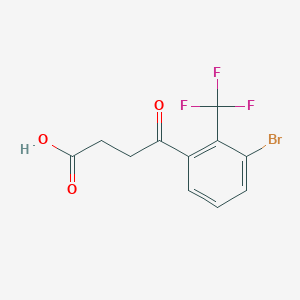
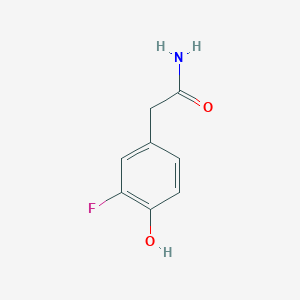
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1,4-disulfonic acid](/img/structure/B13149136.png)
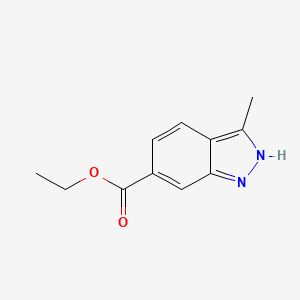
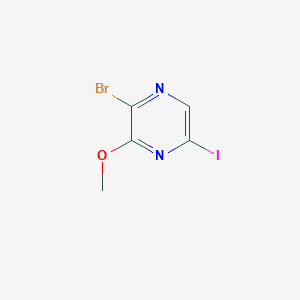
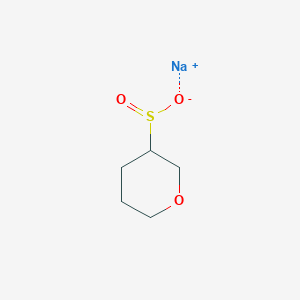
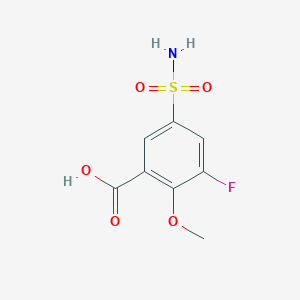


![N-[(2S)-6-(diaminomethylideneamino)-1-(ethylamino)-1-oxohexan-2-yl]dodecanamide;hydrochloride](/img/structure/B13149178.png)
![8-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B13149192.png)
